N-(hexan-2-yl)cyclopentanamine
Description
N-(hexan-2-yl)cyclopentanamine is a secondary amine featuring a cyclopentane ring linked to a hexan-2-yl substituent via a nitrogen atom. Its structure combines the rigidity of the cyclopentane ring with the lipophilic hexan-2-yl chain, making it a versatile scaffold in medicinal chemistry and materials science. This method likely applies to this compound, with hexan-2-amine as the alkylating agent.
Properties
CAS No. |
1157145-94-2 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-hexan-2-ylcyclopentanamine |
InChI |
InChI=1S/C11H23N/c1-3-4-7-10(2)12-11-8-5-6-9-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
YYZAIZRHALGXDN-UHFFFAOYSA-N |
SMILES |
CCCCC(C)NC1CCCC1 |
Canonical SMILES |
CCCCC(C)NC1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Stereochemical Impact : Chiral substituents (e.g., phenylethyl) introduce stereoisomerism, as seen in (R)- and (S)-N-(1-phenylethyl)cyclopentanamine, which exhibit distinct NMR splitting patterns and receptor binding affinities.
Structural Characterization
- NMR Signatures :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 203 for N-(1-phenylethyl)cyclopentanamine) confirm molecular weights, with fragmentation patterns dependent on substituent stability.
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